molecular formula C13H16N2O B3139970 2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 477862-37-6

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B3139970
CAS No.: 477862-37-6
M. Wt: 216.28 g/mol
InChI Key: GHEIYEPUULIIJT-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles This compound is characterized by its phenyl ring substituted with a tert-butyl group and a methyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions usually require heating the reactants in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts, such as acid catalysts, can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as hydroxyl derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted oxadiazoles.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole is structurally similar to other oxadiazole derivatives, such as 2-(4-methylphenyl)-5-methyl-1,3,4-oxadiazole and 2-(4-ethylphenyl)-5-methyl-1,3,4-oxadiazole. the presence of the tert-butyl group in its structure imparts unique properties, such as increased thermal stability and enhanced chemical resistance, making it distinct from its counterparts.

Comparison with Similar Compounds

  • 2-(4-methylphenyl)-5-methyl-1,3,4-oxadiazole

  • 2-(4-ethylphenyl)-5-methyl-1,3,4-oxadiazole

  • 2-(4-propylphenyl)-5-methyl-1,3,4-oxadiazole

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Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-14-15-12(16-9)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEIYEPUULIIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196728
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477862-37-6
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477862-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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